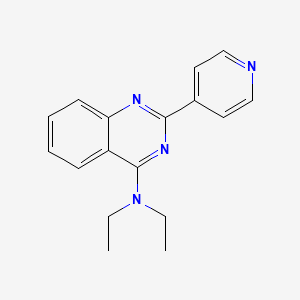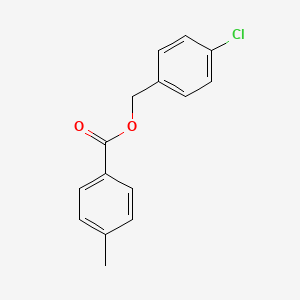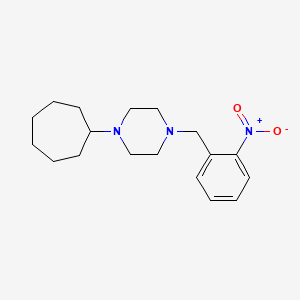
N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine, also known as DEPQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinazolinamines and is structurally similar to other compounds such as quinazoline and quinazolone. DEPQ has been found to have various biological activities, making it a useful tool for studying different physiological and biochemical processes.
作用機序
The exact mechanism of action of N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine is not fully understood. However, it has been suggested that it acts by inhibiting the activity of various enzymes. For example, N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has been found to inhibit the activity of protein kinase C by binding to its regulatory domain. This results in the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has been found to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has been shown to improve glucose tolerance in diabetic mice.
実験室実験の利点と制限
N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory. N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine is also stable and can be stored for long periods of time. However, N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has some limitations as well. It has been reported to have low solubility in water, which can limit its use in certain experiments. In addition, N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has been found to be toxic at high concentrations, which can limit its use in vivo.
将来の方向性
N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has several potential future directions for scientific research. It can be used in studies related to cancer therapy, as it has been found to inhibit the proliferation of cancer cells. N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine can also be used in studies related to inflammation and diabetes, as it has been found to have anti-inflammatory and glucose-lowering effects. Further research is needed to fully understand the mechanism of action of N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine and its potential therapeutic applications.
合成法
N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-chloropyridine with diethylamine to form 4-diethylamino-pyridine. This is followed by the reaction of the resulting compound with 2-chloro-4-nitroaniline to form N,N-diethyl-2-(4-nitrophenyl)-4-pyridinylamine. Finally, reduction of the nitro group using a reducing agent such as iron powder or tin chloride yields N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine.
科学的研究の応用
N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has been extensively used in scientific research due to its various biological activities. It has been found to act as an inhibitor of various enzymes such as protein kinase C, protein kinase A, and tyrosine kinase. It has also been reported to have anti-inflammatory and anti-tumor properties. N,N-diethyl-2-(4-pyridinyl)-4-quinazolinamine has been used in studies related to cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
N,N-diethyl-2-pyridin-4-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-3-21(4-2)17-14-7-5-6-8-15(14)19-16(20-17)13-9-11-18-12-10-13/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESLVRFIHGPJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(pyridin-4-yl)quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5784156.png)
![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)


![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)

![6-ethyl-2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5784214.png)


![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)



